

Preparing BMS-986142 for In Vivo Efficacy Studies: A Detailed Guide

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Compound of Interest

Compound Name: BMS-986142

Cat. No.: B606288

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For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and comprehensive guidance for the preparation and in vivo administration of **BMS-986142**, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] The information presented herein is intended to support preclinical research in autoimmune disorders, particularly rheumatoid arthritis, by ensuring consistent and effective delivery of the compound in animal models.

Physicochemical Properties and Solubility

BMS-986142 is a small molecule with a molecular weight of 572.6 g/mol.[4] Understanding its solubility is critical for preparing appropriate formulations for in vivo studies.

Solvent	Solubility	Notes
DMSO	45 mg/mL (78.59 mM)[4] to 100 mg/mL (174.64 mM)[5]	Sonication is recommended to aid dissolution.[4] Use fresh DMSO as it can absorb moisture, which may reduce solubility.[5]
Water	Insoluble[4]	

In Vivo Formulations and Administration

For in vivo studies, particularly in murine models of rheumatoid arthritis, **BMS-986142** has been successfully administered orally (PO) via gavage.[2][5] The choice of vehicle is crucial for ensuring bioavailability and consistent exposure. Several formulations have been reported and are detailed below.

Recommended Vehicle Compositions

Vehicle Composition	Achievable Concentration	Animal Model Application
Ethanol:TPGS:PEG300 (5:5:90 v/v/v)	Not specified, but used for 2-30 mg/kg dosing[1][2][4]	Collagen-Induced Arthritis (CIA) in mice.[1][2][4]
Polyethylene glycol (PEG) 400:Water (80:20 v/v)	Not specified, but used for 3, 10, and 30 mg/kg dosing[2]	Keyhole Limpet Hemocyanin (KLH)-induced antibody response in mice.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL (3.49 mM)[4]	General in vivo use; sonication is recommended.[4]
10% DMSO in Corn oil	≥ 2.08 mg/mL[1]	General in vivo use.[1]
10% DMSO in 20% SBE-β-CD in Saline	2.08 mg/mL (suspended solution)[1]	Suitable for oral and intraperitoneal injection.[1]

Experimental Protocols

Protocol 1: Preparation of BMS-986142 in EtOH:TPGS:PEG300 for Oral Gavage

This protocol is adapted from studies using the collagen-induced arthritis (CIA) mouse model. [1][2][4]

Materials:

- **BMS-986142** powder
- Ethanol (EtOH), absolute
- D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS)

- Polyethylene glycol 300 (PEG300)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **BMS-986142**: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 4, 10, or 30 mg/kg).^{[1][2][4]} Assume a standard dosing volume of 10 mL/kg.
- Prepare the vehicle: In a sterile container, prepare the vehicle by mixing 5 parts Ethanol, 5 parts TPGS, and 90 parts PEG300. For example, to make 10 mL of vehicle, mix 0.5 mL of EtOH, 0.5 g of TPGS (assuming density is ~1 g/mL, or weigh it), and 9 mL of PEG300.
- Dissolve **BMS-986142**:
 - Weigh the calculated amount of **BMS-986142** and place it in a sterile microcentrifuge tube.
 - Add a small amount of the vehicle to the powder and vortex thoroughly to create a slurry.
 - Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
 - If necessary, sonicate the solution for a few minutes to aid dissolution.
- Administration: Administer the solution to mice via oral gavage once daily (QD).^[2]

Protocol 2: Preparation of BMS-986142 in a Multi-Component Vehicle for Oral Gavage

This protocol provides a clear solution suitable for various in vivo applications.^[1]

Materials:

- **BMS-986142** powder
- Dimethyl sulfoxide (DMSO), fresh
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline, sterile
- Sterile microcentrifuge tubes
- Vortex mixer

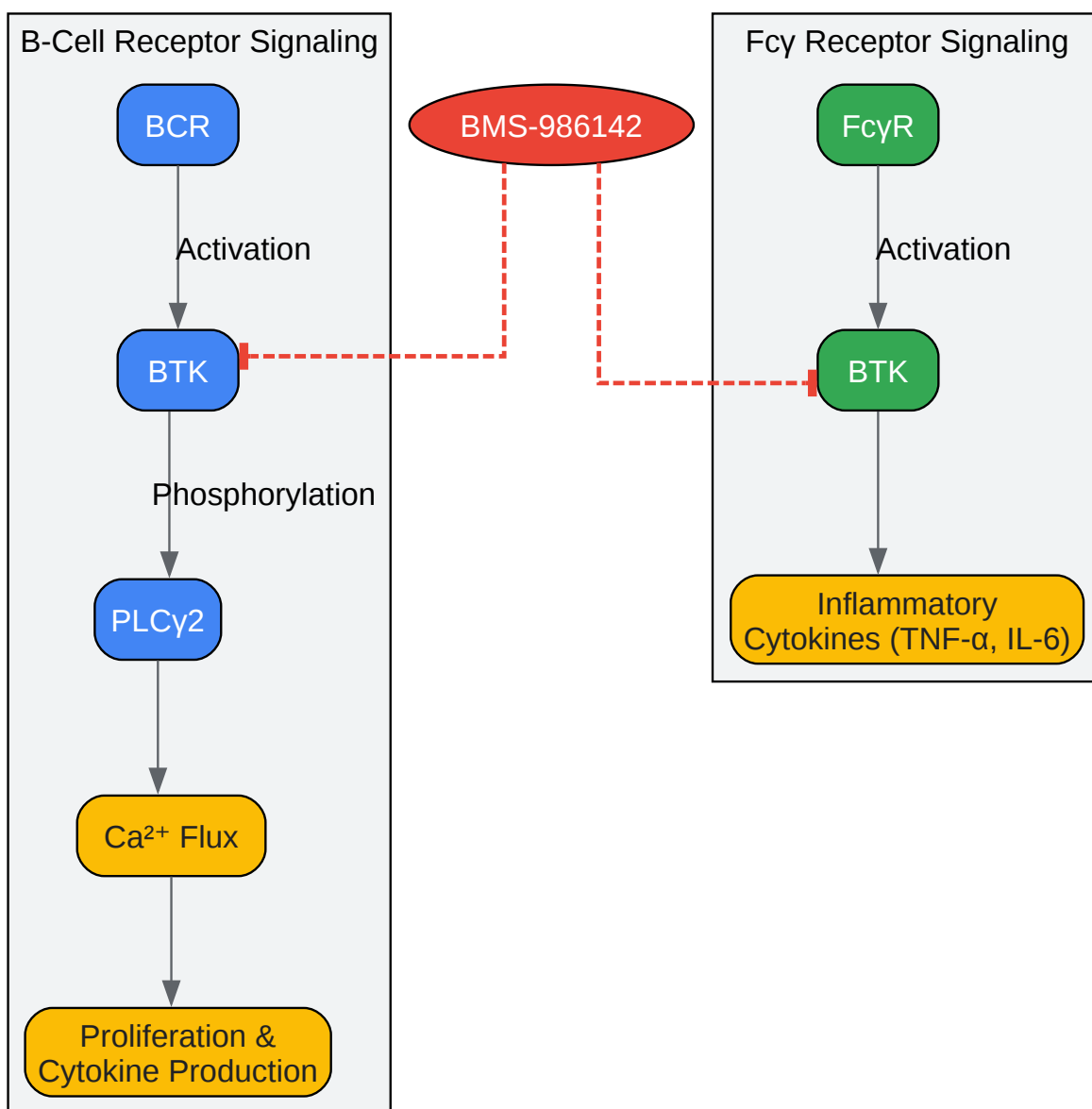
Procedure:

- Prepare a stock solution in DMSO: Based on the target final concentration of 2.08 mg/mL in the example, prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).[1]
- Formulation Steps (for 1 mL of final solution):
 - To a sterile tube, add 400 µL of PEG300.
 - Add 100 µL of the **BMS-986142** DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly.[1]
 - Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
 - Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]
- Administration: The resulting clear solution can be administered orally.

Mechanism of Action and Signaling Pathway

BMS-986142 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in several signal transduction pathways involved in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[2][3][6] Its primary mechanism involves blocking B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and autoantibody production.

[2][5] Additionally, **BMS-986142** inhibits Fcγ receptor-dependent cytokine production in monocytes and RANK-L-induced osteoclastogenesis, which contributes to inflammation and bone resorption in rheumatoid arthritis.[2][6]

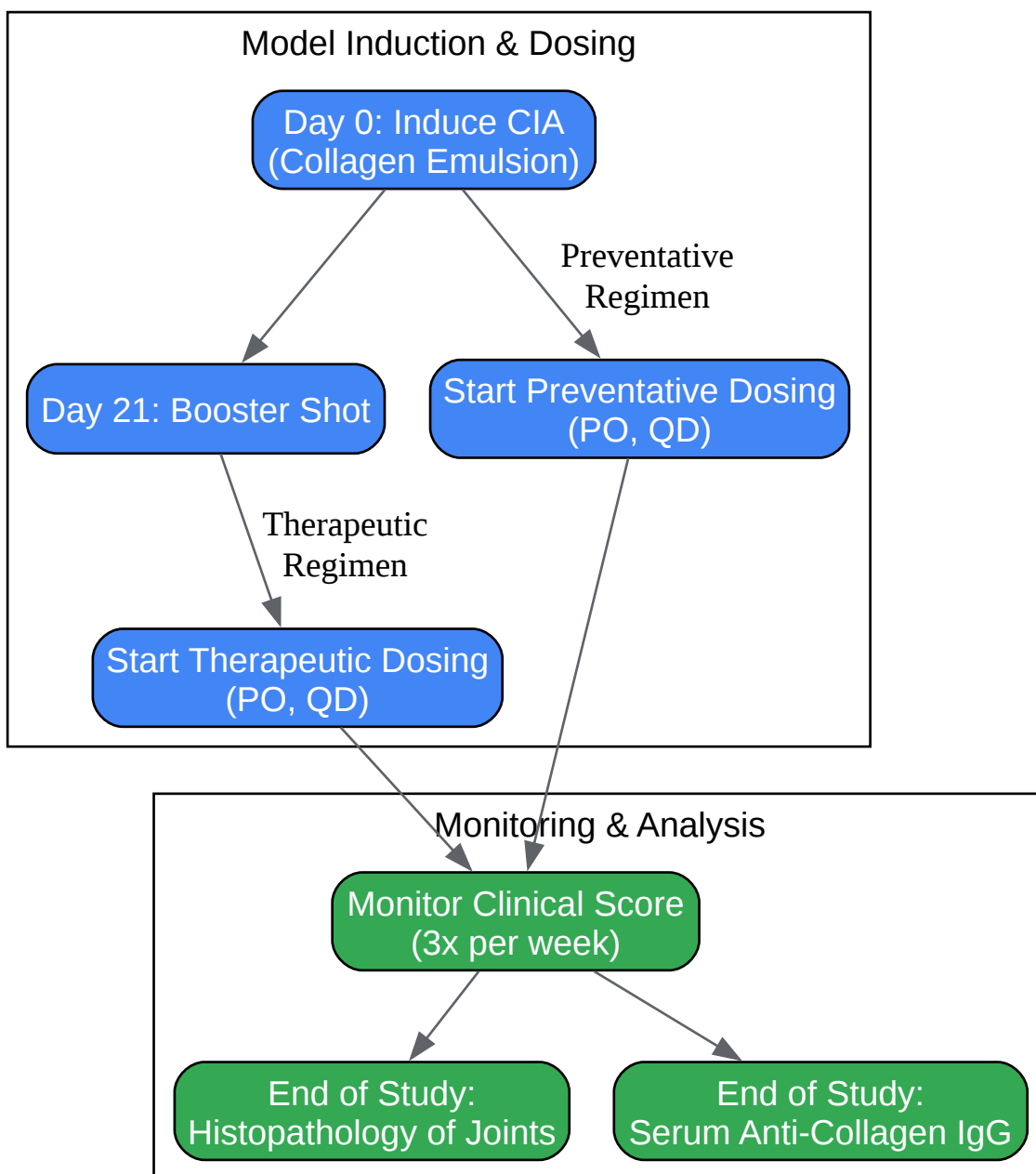


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Caption: **BMS-986142** inhibits BTK in BCR and FcγR signaling pathways.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of **BMS-986142** in a mouse model of collagen-induced arthritis (CIA) is outlined below.



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